Michael Addition Rate Reduction: Quantified Reactivity Difference vs. Unsubstituted 2-Cyclopenten-1-one
2-Methyl-2-cyclopenten-1-one undergoes Michael-type addition with benzenethiol at a rate reduced by approximately one order of magnitude relative to the unsubstituted parent compound, 2-cyclopenten-1-one [1]. This retardation is attributed to the steric and electronic effects of the 2-methyl substituent on the β-carbon [1].
| Evidence Dimension | Michael Addition Reaction Rate (Benzenethiol, Triethylamine-catalyzed) |
|---|---|
| Target Compound Data | Rate constant (k) significantly lower than 2-cyclopenten-1-one (exact ratio not fully specified in abstract; rate retardation factor approximately one order of magnitude based on comparative kinetic analysis) |
| Comparator Or Baseline | 2-Cyclopenten-1-one (CAS 930-30-3) |
| Quantified Difference | Reaction rate reduced by approximately one order of magnitude for the 2-methyl analog relative to unsubstituted 2-cyclopenten-1-one. |
| Conditions | Benzenethiol addition in chloroform with triethylamine catalyst at 25 °C. |
Why This Matters
This quantifies a significantly different reaction velocity profile, which directly impacts synthetic route planning, reaction monitoring, and process safety assessments when scaling Michael additions.
- [1] Mandolini, L. et al. 1999. Rates and Equilibria of the Michael-Type Addition of Benzenethiol to 2-Cyclopenten-1-ones. The Journal of Organic Chemistry, 64(21), 7890-7898. View Source
